2-甲基-L-天冬氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aspartic acid, 2-methyl- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a methyl group attached to the second carbon of the aspartic acid backbone. It is of significant interest in various fields of scientific research due to its unique structural and functional properties.

科学研究应用

Aspartic acid, 2-methyl- has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of pharmaceuticals and nutraceuticals. In biology, it is used to study the metabolic pathways of amino acids and their role in cellular processes. In medicine, it has potential therapeutic applications in the treatment of neurological disorders and metabolic diseases. In industry, it is utilized in the production of food additives and other commercial products .

作用机制

Target of Action

The primary target of 2-Methyl-L-Aspartic Acid is the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor and predominantly Ca2+ ion channel found in neurons . This receptor is one of three types of ionotropic glutamate receptors, the other two being AMPA and kainate receptors .

Mode of Action

The NMDAR requires the binding of two molecules of glutamate or aspartate and two of glycine . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

The activation of NMDAR by 2-Methyl-L-Aspartic Acid results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . The flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell, which displaces and repels the Mg2+ and Zn2+ ions from the pore . Ca2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .

Pharmacokinetics

Pharmacokinetics generally involves the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The activation of NMDAR by 2-Methyl-L-Aspartic Acid is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions . The NMDAR is ionotropic, meaning it is a protein which allows the passage of ions through the cell membrane .

生化分析

Biochemical Properties

2-Methyl-L-Aspartic Acid interacts with various enzymes, proteins, and other biomolecules. Aspartic acid, from which 2-Methyl-L-Aspartic Acid is derived, is involved in protein synthesis, nucleotide metabolism, the TCA cycle, glycolysis, and hormone biosynthesis

Cellular Effects

Aspartic acid, its parent compound, plays a crucial role in neurotransmission in some brain regions . It is plausible that 2-Methyl-L-Aspartic Acid may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that aspartic acid can readily ionize with a charge of +1 at physiological pH and can be posttranslationally modified to form acetyllysine, hydroxylysine, and methyllysine . It is possible that 2-Methyl-L-Aspartic Acid may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

2-Methyl-L-Aspartic Acid is likely involved in the aspartic acid metabolic pathway, which is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the TCA cycle, glycolysis, and hormone biosynthesis . It may interact with various enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aspartic acid, 2-methyl- can be achieved through several methods. One common approach involves the asymmetric hydroamination of fumaric acid using biocatalysts such as N’-disuccinic acid lyase. This method allows for the efficient addition of structurally diverse arylalkylamines to fumarate, yielding N-arylalkyl-substituted L-aspartic acids with high enantioselectivity .

Industrial Production Methods: Industrial production of Aspartic acid, 2-methyl- often involves the chiral resolution of racemic mixtures. For instance, the enzymatic resolution of N-methyl-D,L-aspartic acid using a predicted N-demethylase from Chloroflexi bacterium 54-19 has been reported. This method provides a foundation for the mild synthesis of N-methyl-D,L-aspartic acid in industry .

化学反应分析

Types of Reactions: Aspartic acid, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its functional properties.

Common Reagents and Conditions: Common reagents used in the reactions of Aspartic acid, 2-methyl- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of Aspartic acid, 2-methyl-, which can be used in further chemical synthesis and applications.

相似化合物的比较

Aspartic acid, 2-methyl- can be compared with other similar compounds such as L-Aspartic Acid, D-Aspartic Acid, and N-Methyl-D-Aspartic Acid. While L-Aspartic Acid and D-Aspartic Acid are naturally occurring amino acids with distinct roles in metabolism, Aspartic acid, 2-methyl- is unique due to the presence of the methyl group, which imparts different chemical and biological properties. N-Methyl-D-Aspartic Acid, on the other hand, is known for its role as a potent agonist of a glutamate receptor subtype and is used in the treatment of neurological disorders .

属性

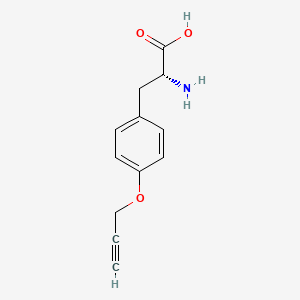

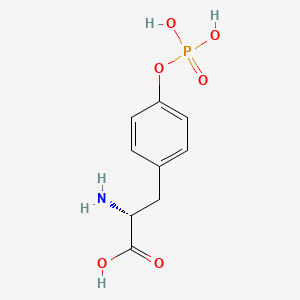

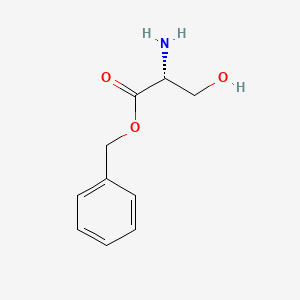

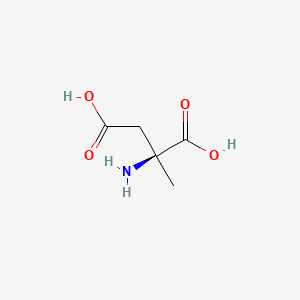

IUPAC Name |

(2S)-2-amino-2-methylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAYDJFPMMUKOI-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。